1-[4-(Aminomethyl)piperidin-1-yl]-3,3-dimethylbutan-2-one
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Overview
Description
1-[4-(Aminomethyl)piperidin-1-yl]-3,3-dimethylbutan-2-one is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom. Compounds containing piperidine moieties are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Aminomethyl)piperidin-1-yl]-3,3-dimethylbutan-2-one typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method is the reductive amination of 4-(aminomethyl)piperidine with 3,3-dimethylbutan-2-one under catalytic hydrogenation conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of robust catalysts and optimized reaction conditions is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
1-[4-(Aminomethyl)piperidin-1-yl]-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and various substituted piperidine derivatives .
Scientific Research Applications
1-[4-(Aminomethyl)piperidin-1-yl]-3,3-dimethylbutan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(Aminomethyl)piperidin-1-yl]-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-(4-(Aminomethyl)piperidin-1-yl)ethan-1-one: A structurally similar compound with different alkyl substituents.
4-(3-Aminomethyl-phenyl)-piperidin-1-yl: Contains a phenyl group attached to the piperidine ring
Uniqueness
1-[4-(Aminomethyl)piperidin-1-yl]-3,3-dimethylbutan-2-one is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C12H24N2O |
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Molecular Weight |
212.33 g/mol |
IUPAC Name |
1-[4-(aminomethyl)piperidin-1-yl]-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C12H24N2O/c1-12(2,3)11(15)9-14-6-4-10(8-13)5-7-14/h10H,4-9,13H2,1-3H3 |
InChI Key |
BVOHYAYRWRIWGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CN1CCC(CC1)CN |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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